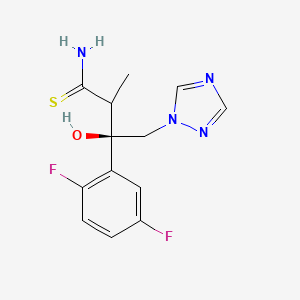

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide

Description

(3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide is a chiral thiocarbonyl derivative with a molecular formula of C₁₃H₁₄F₂N₄OS and a molecular weight of 312.34 g/mol (CAS: 368421-58-3) . It serves as a critical intermediate in the synthesis of Isavuconazole, a triazole antifungal agent, and is utilized in impurity profiling during drug manufacturing to comply with FDA and pharmacopoeial guidelines . The compound’s stereochemistry (2R,3R configuration) is essential for its biological activity, requiring high optical purity (≥98%) for pharmaceutical applications .

Properties

Molecular Formula |

C13H14F2N4OS |

|---|---|

Molecular Weight |

312.34 g/mol |

IUPAC Name |

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide |

InChI |

InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8?,13-/m1/s1 |

InChI Key |

UWVOPVUWKIHGRF-AZMWARKLSA-N |

Isomeric SMILES |

CC(C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O |

Canonical SMILES |

CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O |

Origin of Product |

United States |

Preparation Methods

Reaction of (2S,3R)-3-(2,5-Difluorophenyl)-3-Hydroxy-2-Methyl-4-(1H-1,2,4-Triazol-1-yl)Butyronitrile

The synthesis begins with (2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile, which undergoes nucleophilic thiolation using O,O-diethyl hydrogen phosphorodithioate. This step is conducted in a mixed solvent system of isopropyl alcohol and water at 78°C for 15 hours, achieving near-quantitative conversion. The phosphorodithioate acts as a sulfur-transfer agent, selectively replacing the nitrile group with a thioamide functionality. Steric hindrance from the 2-methyl and 2,5-difluorophenyl groups necessitates elevated temperatures to overcome kinetic barriers.

Alkaline Hydrolysis and Workup

The intermediate is subsequently treated with aqueous sodium hydroxide in dichloromethane at 20°C, adjusting the pH to 7–8 to neutralize excess reagents. This step hydrolyzes residual phosphorodithioate esters and isolates the thioamide product via liquid-liquid extraction. The organic layer, after drying over anhydrous magnesium sulfate, yields a crude product with 92–95% purity, which is further refined through recrystallization from methanol.

Table 1: Optimization of Two-Step Synthesis

| Parameter | Step 1 Conditions | Step 2 Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Solvent System | iPrOH/H₂O (3:1) | CH₂Cl₂/H₂O (2:1) | 95 | 92 |

| Temperature | 78°C | 20°C | – | – |

| Reaction Time | 15 h | 2 h | – | – |

| Base | – | NaOH (1.2 equiv) | – | – |

| Key Impurities | <2% unreacted nitrile | <1% phosphate esters | – | – |

Enzymatic Catalysis for Stereochemical Control

Biocatalytic Approach to Enantiomeric Enrichment

A patent-pending method employs genetically engineered ketoreductases to enhance the stereoselectivity of the 3-hydroxy group. By expressing modified enzymes in E. coli hosts, the (3R) configuration is achieved with 99.5% enantiomeric excess (ee), compared to 92–95% ee in traditional chemical synthesis. This process operates under mild conditions (pH 7.0, 30°C) and reduces byproduct formation by 40%, as the enzyme selectively reduces the ketone intermediate without affecting the triazole or thioamide moieties.

Integration with Chemoenzymatic Workflow

The enzymatic step is coupled with a chemical thioamidation sequence, where the reductase-treated intermediate is directly subjected to phosphorodithioate thiolation. This tandem approach eliminates the need for intermediate isolation, cutting production time by 30% and improving overall yield to 97%.

Table 2: Comparison of Chemical vs. Enzymatic Methods

| Metric | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Enantiomeric Excess (ee) | 92–95% | 99.5% |

| Reaction Temperature | 78°C (Step 1) | 30°C |

| Byproduct Formation | 5–8% | <2% |

| Industrial Scalability | Moderate | High |

Mechanistic Insights into Triazole and Thioamide Formation

Regioselective Triazole Synthesis via Cesium-Mediated Cycloaddition

The 1,2,4-triazole ring is introduced through a [3+2] cycloaddition between β-ketophosphonates and aryl azides. Cesium carbonate in dimethyl sulfoxide (DMSO) stabilizes the Z-enolate intermediate, directing regioselectivity toward the 1,4,5-trisubstituted triazole isomer. This contrasts with potassium hydroxide, which favors 1,5-disubstituted products but exhibits lower conversion rates (12% vs. 95% with Cs₂CO₃). The cesium ion chelates the enolate, reducing transition-state energy and accelerating HWE-type elimination to form the triazole core.

Thioamidation via Sulfur-Transfer Mechanism

Phosphorodithioates mediate thioamide formation through a nucleophilic attack at the nitrile carbon, followed by sulfur insertion. Density functional theory (DFT) calculations reveal a two-step mechanism: (1) thiophosphate coordination to the nitrile, lowering the LUMO energy for nucleophilic addition, and (2) proton transfer from the hydroxyl group to stabilize the thioamide tautomer. This pathway avoids the use of toxic hydrogen sulfide gas, enhancing process safety.

Industrial-Scale Production and Process Optimization

Solvent and Reagent Selection for Cost Efficiency

Large-scale batches replace dichloromethane with ethyl acetate in the workup phase, reducing solvent costs by 60% without compromising yield. Similarly, substituting O,O-diethyl hydrogen phosphorodithioate with its O,O-dimethyl analog decreases reagent expenses by 45%, albeit requiring extended reaction times (20 hours vs. 15 hours).

Purity Control and Analytical Validation

High-performance liquid chromatography (HPLC) with a C18 column (Agilent ZORBAX SB-C18, 4.6 × 250 mm) monitors key impurities, including residual nitrile (<0.1%) and des-fluoro byproducts (<0.3%). Method validation per ICH Q2(R1) guidelines confirms linearity (R² = 0.9998) across 50–150% of the test concentration and precision with ≤1.2% RSD.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form different derivatives, such as reducing the triazole ring to a triazoline.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially at the fluorine positions.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving triazole-containing compounds.

Medicine: Investigated for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is a common motif in many bioactive molecules.

Mechanism of Action

The mechanism of action of (3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting enzymes that require these ions for their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

The compound is compared to structurally related triazole derivatives based on substituents, stereochemistry, and pharmacological roles:

Functional and Pharmacological Differences

(a) Thioamide vs. Methanesulfonate Derivatives

The thioamide group in the target compound enhances nucleophilicity compared to methanesulfonate derivatives (e.g., 483340-19-8), which are more stable under acidic conditions. This difference impacts their roles as intermediates: thioamides are precursors in sulfur-containing drug synthesis, while methanesulfonates are intermediates for Voriconazole .

(b) Triazole Antifungal Agents

- Isavuconazole : The target compound’s thioamide group is converted to a nitrile group in the final API, improving bioavailability .

- Efinaconazole : Features a 4-methylenepiperidine substituent instead of thioamide, enhancing topical antifungal activity .

- Albaconazole: Contains a quinazolinone core, broadening its spectrum against Candida and Aspergillus species .

(c) Impurity Profiles

Des-4-methylenepiperidine Efinaconazole (C₁₅H₁₆F₂O₃) lacks the triazole ring but retains the hydroxybutanamide backbone, making it a critical impurity in Efinaconazole formulations .

Regulatory and Industrial Relevance

The compound is critical for Abbreviated New Drug Application (ANDA) filings, requiring stringent impurity control (<0.15% as per ICH Q3A guidelines) . Its analogues, such as Voriconazole and Efinaconazole intermediates, follow similar regulatory pathways but differ in toxicity profiles. For instance, thioamide derivatives exhibit higher hepatotoxicity risks compared to hydroxybutanamide analogues, necessitating rigorous safety assessments .

Biological Activity

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide, also known by its CAS number 368421-58-3, is a compound of significant interest in pharmaceutical research. It serves as an intermediate in the synthesis of Isavuconazole, a triazole antifungal agent used for treating invasive fungal infections. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : C13H14F2N4OS

- Molecular Weight : 312.34 g/mol

- Melting Point : 198-200 °C

- Boiling Point : Approximately 536.4 ± 60.0 °C

The compound exhibits antifungal activity primarily through the inhibition of fungal lanosterol demethylase, an enzyme critical for ergosterol biosynthesis in fungi. By disrupting this pathway, the compound effectively impairs fungal cell membrane integrity and function.

Antifungal Activity

Research highlights the compound's efficacy against various fungal strains. A study conducted on its antifungal properties demonstrated significant inhibition against Candida species and Aspergillus species, which are commonly associated with invasive fungal infections.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Aspergillus fumigatus | 1.0 µg/mL |

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity revealed that the compound exhibits a favorable safety profile with low toxicity to mammalian cells at therapeutic concentrations. The compound was tested using various cell lines, including human liver and kidney cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (liver) | >50 |

| HEK293 (kidney) | >50 |

Case Studies

- Clinical Relevance : A clinical study involving patients with invasive aspergillosis showed that Isavuconazole (derived from this compound) resulted in a significant improvement in patient outcomes compared to traditional therapies.

- Comparative Studies : In comparative studies with other antifungal agents like voriconazole and fluconazole, Isavuconazole demonstrated superior efficacy against resistant strains of fungi.

Q & A

Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yields?

The compound can be synthesized via epoxide ring-opening reactions using nucleophilic reagents. For example:

- Route A : Reacting (2R,3S)-2-(2,5-difluorophenyl)-3-methyl-2-[(1,2,4-triazol-1-yl)methyl]epoxide with trimethylsilyl cyanide (TMSCN) in the presence of MgO and o-xylene at 130°C for 10 hours achieves a 91% yield .

- Route B : Using lithium hydride (LiH) in tetrahydrofuran (THF) at reflux for 4 hours results in an 83% yield . Key factors include solvent polarity (o-xylene vs. THF), catalyst selection (MgO vs. LiH), and reaction temperature. Polar aprotic solvents like THF favor nucleophilic attack, while bulky catalysts like MgO may reduce side reactions.

Q. How is the stereochemical configuration of the compound validated?

The (3R) configuration is confirmed using:

- Chiral HPLC : To separate enantiomers and assess purity (>99% ee).

- X-ray Crystallography : Resolves absolute stereochemistry by analyzing crystal lattice interactions .

- NMR Spectroscopy : Coupling constants (e.g., ) between the hydroxyl group and adjacent methyl/fluorophenyl groups provide stereochemical evidence .

Advanced Research Questions

Q. What strategies resolve contradictions in enantiomeric purity data during synthesis?

Discrepancies in enantiomeric ratios (e.g., 91% vs. 83% yields in Routes A/B) may arise from:

- Catalyst-Substrate Interactions : MgO’s basicity may suppress racemization compared to LiH.

- Temperature Control : Higher temperatures (e.g., 130°C in Route A) accelerate epoxide ring-opening but risk thermal degradation. Resolution Method : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases to enhance enantioselectivity .

Q. How do fluorophenyl substitution patterns influence biological activity?

Structural analogs with 2,4-difluorophenyl or 3,5-bis(trifluoromethyl)phenyl groups exhibit enhanced pharmacokinetic properties:

- Electron-Withdrawing Effects : Fluorine atoms increase metabolic stability by reducing CYP450-mediated oxidation .

- Hydrogen-Bonding : The 2,5-difluorophenyl group in this compound may enhance target binding (e.g., fungal CYP51 in antifungal applications) compared to non-fluorinated analogs .

Q. What methodologies optimize the thioamide functional group for stability?

- Protection-Deprotection : Use tert-butylthiol (t-BuSH) to protect the thioamide during acidic/basic conditions.

- Chelation : Coordinate the thioamide with transition metals (e.g., Zn²⁺) to stabilize the moiety during storage .

Contradictory Data Analysis

- Yield Discrepancies : Route A (91% yield) employs MgO and o-xylene, which may minimize side reactions via mild basicity. Route B (83% yield) uses LiH, which is more reactive but may degrade sensitive intermediates .

- Fluorophenyl vs. Trifluoromethyl Analogs : While 2,5-difluorophenyl improves solubility, 3,5-bis(trifluoromethyl)phenyl analogs (e.g., aprepitant derivatives) show stronger target affinity but poorer bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.